Sulfamethazine-13C6 is classified as a sulfonamide antibiotic. It is commonly used in veterinary medicine and has applications in human medicine as well. The compound's isotopic form is particularly valuable in research settings, where it serves as an internal standard for analytical methods aimed at detecting and quantifying sulfonamide residues in food and environmental samples .
The synthesis of Sulfamethazine-13C6 involves incorporating carbon-13 into the sulfamethazine molecule. This process typically employs labeled precursors and reagents under controlled conditions to ensure the accurate incorporation of the isotope. The synthetic routes may vary but generally include:
The final product undergoes purification and characterization to confirm its isotopic composition and chemical purity.
Sulfamethazine-13C6 has the following molecular formula: . The compound's structure can be represented using various chemical notation systems, including:
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C
This notation reflects the arrangement of atoms within the molecule, highlighting the presence of the carbon-13 isotope at specific positions.
Sulfamethazine-13C6 can participate in various chemical reactions, including:
These reactions are significant for understanding the compound's behavior in different chemical environments.
The mechanism of action for Sulfamethazine-13C6 involves inhibiting bacterial synthesis of dihydrofolic acid. This inhibition occurs through competitive binding with para-aminobenzoic acid to dihydropteroate synthetase, an enzyme critical for tetrahydrofolic acid production. The disruption of this pathway leads to a decrease in purine and pyrimidine synthesis, ultimately resulting in bacteriostasis .
Sulfamethazine-13C6 exhibits several notable physical and chemical properties:
These properties are crucial for its application in analytical chemistry and pharmacokinetics .
Sulfamethazine-13C6 has a wide array of applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3